![molecular formula C10H16Cl2N2OS B1382159 2-((8-Azabicyclo[3.2.1]octan-3-yl)oxy)thiazole dihydrochloride CAS No. 1820747-35-0](/img/structure/B1382159.png)
2-((8-Azabicyclo[3.2.1]octan-3-yl)oxy)thiazole dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-((8-Azabicyclo[3.2.1]octan-3-yl)oxy)thiazole dihydrochloride” is a chemical compound with the molecular formula C10H16Cl2N2OS . It is used as an important raw material and intermediate in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
The synthesis of this compound involves a multistep process. Novel 2-(8-azabicyclo[3.2.1]octan-3-yl)-3-imino-2,3-dihydro-1H-isoindol-1-ones derived from 5-HT3 receptor antagonists hexahydroazepinylbenzamides were designed and synthesized through an isocyanide insertion reaction .Molecular Structure Analysis
The molecular structure of this compound is based on the 8-azabicyclo[3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C10H16Cl2N2OS) and molecular weight (283.22 g/mol).Applications De Recherche Scientifique
Nematicidal Activity
A series of novel azabicyclo derivatives containing a thiazole moiety, related to the compound of interest, were synthesized and evaluated for their nematicidal activities against pine-wood nematodes (Bursaphelenchus xylophilus). The bioassay results showed that most of these compounds displayed significant nematicidal activity at a concentration of 40 mg/L, with some compounds exhibiting more than 90% mortality against Bursaphelenchus xylophilus (Li et al., 2020).
Structural and Conformational Studies
Another study focused on the synthesis, structural, and conformational analysis of carbamates derived from 8-methyl-8-azabicyclo[3.2.1]octan-3α-ol hydrochloride. This research included spectroscopic studies (1H, 13C NMR, and IR spectroscopy) to interpret the structural characteristics of these compounds, which are structurally related to the compound (Iriepa & Bellanato, 2011).
Synthetic Applications
Research has also been conducted on the synthesis of 2,8-diheterobicyclo[3.2.1]octane ring systems, which are structurally related to the target compound. These systems are of interest due to their presence in numerous biologically active natural products and their versatile reactivity, making them valuable building blocks in modern organic synthesis. The review covers developments in the synthesis and reactivity of these compounds, organized by the nature of the heteroatom embedded in the framework (Flores & Díez, 2014).
Antiprotozoal Activity
Another study synthesized new 2-azabicyclo[3.2.2]nonanes from antiprotozoal bicyclo[2.2.2]octan-2-ones to investigate the influence of the replacement of the rigid bicyclo-octane structure by the more flexible bicyclo-nonane system on antiplasmodial and antitrypanosomal activity. The synthesized compounds showed promising in vitro antiprotozoal activity and low cytotoxicity, making them lead compounds for further modifications (Seebacher et al., 2005).
Orientations Futures
The future directions of research on this compound could involve further exploration of its biological activities and potential applications in various fields. The development of novel environmentally friendly, efficient, and less toxic nematicides has become one of the actual research topics in pesticide discovery and has a huge market prospect .
Mécanisme D'action
Target of Action
The primary target of 2-((8-Azabicyclo[3.2.1]octan-3-yl)oxy)thiazole dihydrochloride is related to the family of tropane alkaloids . The 8-azabicyclo[3.2.1]octane scaffold, which is a part of the compound’s structure, is the central core of these alkaloids . Tropane alkaloids display a wide array of interesting biological activities .
Mode of Action
The mode of action of 2-((8-Azabicyclo[32It is known that compounds with similar structures have been synthesized through isocyanide insertion reactions . These compounds have shown nematicidal activity, indicating that they may interact with their targets to cause lethal effects .
Biochemical Pathways
The biochemical pathways affected by 2-((8-Azabicyclo[32The compound’s structure is similar to that of tropane alkaloids , which are known to influence various biological behaviors in both vertebrates and invertebrates .
Result of Action
The molecular and cellular effects of 2-((8-Azabicyclo[32Compounds with similar structures have shown nematicidal activity, causing a lethal effect on nematodes .
Action Environment
The action, efficacy, and stability of 2-((8-Azabicyclo[3.2.1]octan-3-yl)oxy)thiazole dihydrochloride can be influenced by various environmental factors. For instance, the concentration of the compound can affect its nematicidal activity . .
Propriétés
IUPAC Name |
2-(8-azabicyclo[3.2.1]octan-3-yloxy)-1,3-thiazole;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS.2ClH/c1-2-8-6-9(5-7(1)12-8)13-10-11-3-4-14-10;;/h3-4,7-9,12H,1-2,5-6H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRYTCCDOOYGPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)OC3=NC=CS3.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

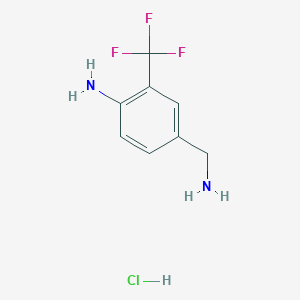
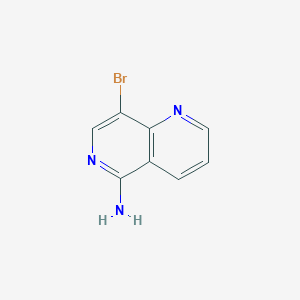
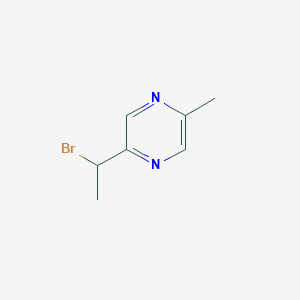

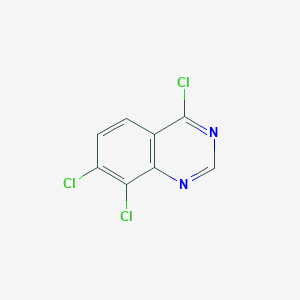
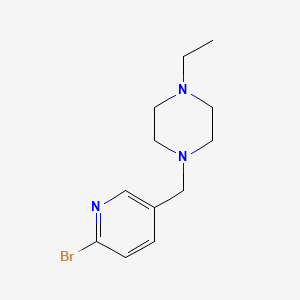
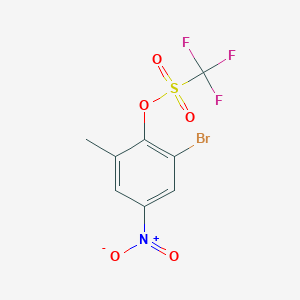
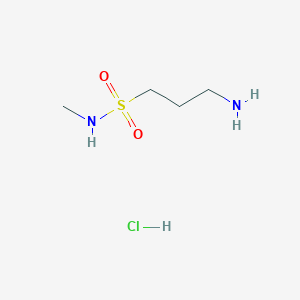

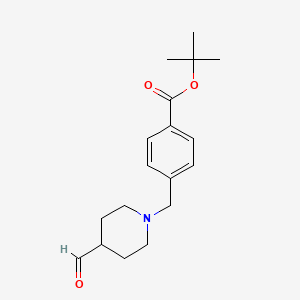
![3-Bromo-6-nitro-benzo[b]thiophene](/img/structure/B1382094.png)
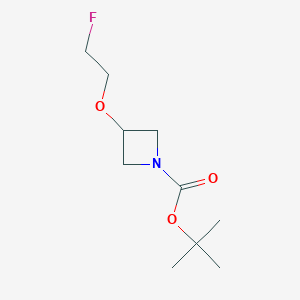
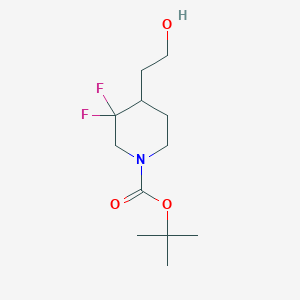
![3-[3-(benzyloxy)phenyl]-1H-pyrazole](/img/structure/B1382099.png)